PI3K/Akt/mTOR-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/Akt/mTOR-IN-3 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt/mTOR-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves cyclization reactions under controlled conditions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale purification techniques such as industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
PI3K/Akt/mTOR-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
PI3K/Akt/mTOR-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K/Akt/mTOR pathway and its role in cellular processes.
Biology: Helps in understanding cell signaling and its implications in diseases.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit the PI3K/Akt/mTOR pathway.
Industry: Used in the development of new therapeutic agents and in drug discovery .
Mechanism of Action
PI3K/Akt/mTOR-IN-3 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway involves several key proteins:
PI3K: Phosphatidylinositol 3-kinase, which phosphorylates phosphatidylinositol.
Akt: A serine/threonine-specific protein kinase that promotes cell survival and growth.
mTOR: Mammalian target of rapamycin, a kinase that regulates cell growth and metabolism
By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PI3K/mTOR dual inhibitors: Compounds that inhibit both PI3K and mTOR, such as BEZ235 and GDC-0980.
Akt inhibitors: Compounds like MK-2206 that specifically target Akt .
Uniqueness
PI3K/Akt/mTOR-IN-3 is unique in its ability to target multiple components of the PI3K/Akt/mTOR pathway simultaneously, making it a potent inhibitor with potential therapeutic benefits in cancer treatment .
Biological Activity
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular processes such as growth, metabolism, and survival. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention. The compound PI3K/Akt/mTOR-IN-3 has emerged as a significant inhibitor within this pathway, showing promise in preclinical studies for its potential to modulate cancer cell behavior.
This compound functions by inhibiting key components of the PI3K/Akt/mTOR signaling cascade:
- PI3K (Phosphoinositide 3-kinase) : This enzyme catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is crucial for Akt activation.
- Akt (Protein Kinase B) : Once activated by PIP3, Akt phosphorylates various substrates involved in cell survival and growth.
- mTOR (Mammalian Target of Rapamycin) : As a downstream effector of Akt, mTOR regulates protein synthesis and cell proliferation.
The inhibition by This compound disrupts these processes, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells.
Biological Activity and Efficacy
Research has demonstrated that This compound exhibits potent biological activity against several cancer types. The following table summarizes key findings from various studies regarding its efficacy:
Case Studies
- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with This compound resulted in a marked decrease in cell viability. The study highlighted that this compound effectively restored sensitivity to endocrine therapies by targeting the PI3K pathway, which is often activated in resistant tumors .
- NSCLC : A preclinical trial demonstrated that xenografts treated with This compound exhibited a significant reduction in tumor size compared to controls. This effect was attributed to the compound's ability to inhibit both Akt and mTOR activity, leading to decreased proliferation and increased apoptosis .
Research Findings
Recent research has focused on the broader implications of targeting the PI3K/Akt/mTOR pathway:
- Resistance Mechanisms : Studies have shown that tumors often develop resistance to conventional therapies through the activation of the PI3K/Akt/mTOR pathway. Inhibitors like This compound can potentially overcome this resistance by re-sensitizing tumors to treatment .
- Combination Therapies : Investigations into combination therapies suggest that using This compound alongside other agents can enhance therapeutic outcomes. For instance, combining it with endocrine therapies has shown improved efficacy in hormone receptor-positive breast cancers .
Properties
Molecular Formula |
C34H51NO2 |
---|---|
Molecular Weight |
505.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-N-prop-2-enyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide |
InChI |
InChI=1S/C34H51NO2/c1-10-19-35-28(37)34-17-15-29(3,4)21-24(34)23-11-12-26-31(7)20-22(2)27(36)30(5,6)25(31)13-14-33(26,9)32(23,8)16-18-34/h10-11,24-26H,1-2,12-21H2,3-9H3,(H,35,37)/t24-,25-,26+,31-,32+,33+,34-/m0/s1 |
InChI Key |
AVIWELQTLYHNFW-QWHZRCHUSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC=C)C)(CC(=C)C(=O)C3(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.